Enzymatic Potency: GNE-477 vs. Class-Leading Dual PI3K/mTOR Inhibitors
GNE-477 demonstrates exceptional potency against its primary target, PI3Kα, with an IC50 of 4 nM, which is highly comparable to, and in some cases more potent than, other well-known dual PI3K/mTOR inhibitors evaluated in cell-free assays. For example, Apitolisib (GDC-0980), another dual inhibitor, shows an IC50 of 5 nM for PI3Kα, while Pictilisib (GDC-0941), a selective PI3K inhibitor, has an IC50 of 3 nM. This places GNE-477 among the most potent PI3Kα inhibitors in its class [1].
| Evidence Dimension | PI3Kα Inhibition (IC50) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Apitolisib (GDC-0980): 5 nM; Pictilisib (GDC-0941): 3 nM |
| Quantified Difference | GNE-477 is 1.25-fold more potent than Apitolisib and 1.33-fold less potent than Pictilisib for PI3Kα in cell-free assays. |
| Conditions | Cell-free enzymatic assay |
Why This Matters
This data confirms GNE-477 is a top-tier, highly potent inhibitor of PI3Kα, providing confidence in its ability to robustly suppress the target pathway in cellular and in vivo models, a key selection criterion for researchers requiring a benchmark compound.
- [1] Bioll. PI3K/Akt/mTOR Inhibitor Comparison Table. Retrieved from https://bioll.cn/PI3K-Akt-mTOR_14/. View Source
